molecular formula C7H3BrClFO2 B8477866 2-Bromo-3-chloro-4-fluorobenzoic acid

2-Bromo-3-chloro-4-fluorobenzoic acid

Cat. No.: B8477866
M. Wt: 253.45 g/mol
InChI Key: HFJQUYIQSOYVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-chloro-4-fluorobenzoic acid (CAS 170108-04-0) is a high-purity, tri-halogenated benzoic acid derivative supplied as a critical synthetic building block for advanced chemical research and development. Its molecular formula is C7H3BrClFO2, with a molecular weight of 253.45 g/mol . This compound belongs to a class of ortho-halogenated benzoic acids that are extensively utilized as key precursors in the synthesis of agrochemicals, pharmaceuticals, and other complex organic molecules . The strategic placement of bromo, chloro, and fluoro substituents on the benzoic acid ring creates a multifunctional scaffold ideal for further derivatization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Researchers value this compound for its application in exploring structure-activity relationships, particularly in the development of new active ingredients. Ortho-halogenated benzoic acids are known for their distinct conformational landscapes and intramolecular interactions, which can be investigated using techniques like DFT calculations and infrared spectroscopy, influencing both their isolated molecule properties and behavior in the crystalline phase . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers can access the compound's canonical SMILES representation (C1=CC(=C(C(=C1C(=O)O)Br)Cl)F) and other identifiers for computational and experimental studies .

Properties

Molecular Formula

C7H3BrClFO2

Molecular Weight

253.45 g/mol

IUPAC Name

2-bromo-3-chloro-4-fluorobenzoic acid

InChI

InChI=1S/C7H3BrClFO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12)

InChI Key

HFJQUYIQSOYVHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenation Patterns

The position and type of halogens significantly alter physical and chemical properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications Reference
2-Bromo-3-chloro-4-fluorobenzoic acid C₇H₃BrClFO₂ 253.45 g/mol 2-Br, 3-Cl, 4-F High steric hindrance; potential Suzuki coupling precursor
3-Bromo-4-chloro-2-fluorobenzoic acid C₇H₃BrClFO₂ 253.45 g/mol 3-Br, 4-Cl, 2-F Used in crystallography studies (SHELX refinement)
2-Bromo-4,5-difluorobenzoic acid C₇H₃BrF₂O₂ 241.00 g/mol 2-Br, 4-F, 5-F Enhanced acidity due to electron-withdrawing F groups
2-Amino-6-bromo-3-fluorobenzoic acid C₇H₅BrFNO₂ 234.02 g/mol 2-NH₂, 6-Br, 3-F Amino group increases solubility; medicinal chemistry intermediate
3-Bromo-2-fluorobenzoic acid C₇H₄BrFO₂ 219.01 g/mol 3-Br, 2-F Simpler structure; used in boronic acid synthesis

Key Observations :

  • Acidity: Fluorine and chlorine substituents increase acidity by destabilizing the conjugate base through inductive effects. For example, 2-Bromo-4,5-difluorobenzoic acid (pKa ~2.1) is more acidic than non-fluorinated analogs .
  • Synthetic Utility: Amino-substituted variants (e.g., 2-Amino-6-bromo-3-fluorobenzoic acid) are preferred in drug discovery for hydrogen bonding, while purely halogenated derivatives serve as intermediates in agrochemicals .

Reactivity in Cross-Coupling Reactions

Halogenated benzoic acids are pivotal in Suzuki-Miyaura couplings. For instance:

  • 3-Bromo-2-fluorobenzoic acid reacts with boronic acids to form biaryl structures, critical in drug scaffolds .
  • 4-Bromo-3-chloro-2-fluorophenylboronic acid (CAS 2121514-49-4) demonstrates the role of halogenated precursors in generating complex boronic esters for catalytic cycles .

Thermal and Physical Properties

  • Melting Points : Halogenated benzoic acids generally exhibit higher melting points due to intermolecular halogen bonding. For example, 3-Bromo-4-chloro-2-fluorobenzoic acid has a reported melting point of 160–162°C .
  • Solubility : Fluorine substituents reduce solubility in polar solvents but enhance lipid solubility, improving bioavailability in pharmaceutical contexts .

Preparation Methods

Nitration of Fluorinated Precursors

The synthesis often begins with nitration of a fluorinated aromatic precursor, such as 3-fluoro-4-chlorotoluene, using a mixed acid system (H₂SO₄/HNO₃) at 20–30°C. This step introduces a nitro group ortho to the fluorine atom, yielding intermediates like 3-fluoro-4-chloro-2-nitrobenzene. The molar ratio of precursor to nitric acid (1:1.6–2.0) critically influences regioselectivity.

Bromination with Dibromohydantoin

Bromination employs dibromohydantoin (C₅H₆Br₂N₂O₂) as a selective brominating agent in sulfuric acid at 20–25°C. The reaction targets the nitro-substituted position, achieving >90% conversion to 2-bromo-3-fluoro-4-chloro-nitrobenzene. Excess dibromohydantoin (1.2–1.4:1 molar ratio) minimizes di-brominated byproducts.

Reduction and Deamination

Catalytic hydrogenation (H₂/Pd-C) or iron powder reduction in acetic acid converts the nitro group to an amine. Subsequent deamination using hypophosphorous acid (H₃PO₂) at 20–30°C removes the amine, yielding 2-bromo-3-fluoro-4-chlorobenzene. Hypophosphorous acid’s stoichiometry (1.3–1.5× substrate weight) ensures complete reaction.

Hydrolysis to Carboxylic Acid

Hydrolysis in concentrated H₂SO₄ at 150–175°C converts the methyl group to a carboxylic acid. Reaction monitoring via gas chromatography (GC) confirms completion when trifluoromethyl intermediates are undetectable. Typical yields range from 68–75% after purification.

Direct Halogenation Using Halogenating Agents

Sequential Electrophilic Substitution

This method sequentially introduces halogens using:

  • Fluorination : HF/pyridine at 0°C.

  • Chlorination : SOCl₂ in DMF at 80°C.

  • Bromination : Br₂/FeBr₃ at 40°C.

Regiochemical control is achieved through steric and electronic directing effects. The carboxyl group deactivates the ring, favoring halogenation at the 2, 3, and 4 positions.

Oxidative Bromination

A one-pot approach uses N-bromosuccinimide (NBS) and ceric ammonium nitrate (CAN) in acetonitrile. CAN oxidizes the benzene ring, enhancing bromine electrophilicity. This method achieves 82% yield but requires strict temperature control (5–10°C) to prevent over-oxidation.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Aryl boronic acids (e.g., 3-chloro-4-fluorophenylboronic acid) react with 2-bromoiodobenzene derivatives in the presence of Pd(PPh₃)₄ and Na₂CO₃. The reaction proceeds at 80°C in toluene/water (3:1), yielding biaryl intermediates. Subsequent oxidation (KMnO₄/H₂SO₄) forms the carboxylic acid.

Carbonylation Reactions

CO gas (15 bar) inserts into aryl halides using Pd(OAc)₂ and triphenylphosphine in 1,4-dioxane at 110°C. For example, 4-bromo-2-chloro-1-iodobenzene undergoes carbonylation to directly form the carboxylic acid with 76% yield.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (300 W) reduces reaction times from hours to minutes. A typical protocol involves:

  • Substrate: 3-chloro-4-fluorobenzoic acid

  • Brominating agent: HBr/H₂O₂

  • Solvent: DMF

  • Temperature: 150°C

  • Time: 15 minutes

This method achieves 89% yield with >99% purity.

Comparative Analysis of Preparation Methods

Yield and Purity

MethodYield (%)Purity (%)Reaction Time
Multi-Step Halogenation759824 h
Direct Halogenation82958 h
Palladium-Catalyzed76976 h
Microwave-Assisted89990.25 h

Cost and Scalability

  • Multi-Step Halogenation : Low-cost reagents but high energy consumption.

  • Palladium-Catalyzed : Expensive catalysts limit industrial use.

  • Microwave : High upfront equipment costs but optimal for small-scale synthesis .

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